2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c1-16(31-18-6-4-5-17(24)15-18)23(30)28-13-11-27(12-14-28)22-21-19-7-2-3-8-20(19)26-29(21)10-9-25-22/h4-6,9-10,15-16H,2-3,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZXISEMSQWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CN3C2=C4CCCCC4=N3)OC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process that involves the preparation of intermediate compounds, followed by their subsequent coupling and functionalization. The synthesis typically starts with the chlorination of phenol to obtain 3-chlorophenol, which is then converted to 3-chlorophenoxyacetic acid. This intermediate is reacted with a suitable indazole derivative in the presence of coupling reagents to form the desired indazole moiety. The final step involves the condensation of this intermediate with piperazine and subsequent acylation to obtain the target compound. Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using continuous flow processes to ensure consistency and efficiency. Optimized reaction conditions such as temperature, pressure, and solvent selection are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For instance, the chlorophenoxy group can be involved in nucleophilic substitution reactions, while the piperazine ring may participate in alkylation reactions. Common Reagents and Conditions: Typical reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for deprotonation, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions. Major Products: The major products formed from these reactions depend on the specific pathway chosen. For example, nucleophilic substitution of the chlorophenoxy group can yield various substituted phenoxy derivatives, while reduction of the piperazine ring can lead to different hydrocarbon chains.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to be used in the development of novel organic materials with specific properties. Biology: In biological research, it may act as a ligand for studying enzyme interactions or as a probe in biochemical assays. Its structural complexity makes it suitable for investigating molecular recognition and binding events. Medicine: Potential medical applications include its use as a pharmacological agent. Given its multiple functional groups, it could interact with various biological targets, making it a candidate for drug development. Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or advanced materials.
Mechanism of Action
The Mechanism: The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. Molecular Targets and Pathways: Specific molecular targets and pathways depend on the application. In medicinal chemistry, it could target enzymes involved in metabolic pathways or receptors in signaling pathways, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with three categories of analogs: chlorophenyl-containing pesticides, piperazine derivatives, and tetrahydropyrazinoindazolyl-linked molecules.
Chlorophenyl-Containing Pesticides
Compounds like cyanazine (CAS: 21725-46-2) and procyazine (CAS: 32809-16-8) share a chlorophenyl group and nitrogen-rich heterocycles (triazines). However, the target compound’s tetrahydropyrazinoindazolyl-piperazine system distinguishes it mechanistically. For example:
Key Differences :
- The target compound lacks triazine rings, which are critical for photosynthesis inhibition in cyanazine and procyazine .
- Its tetrahydropyrazinoindazolyl-piperazine system may enable interactions with neurological or enzymatic targets, unlike the triazine-based herbicides .
Piperazine Derivatives
Piperazine analogs such as 1,4-Bis(3-chlorophenyl)piperazine (, compound i) and 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (, compound g) share the chlorophenyl-piperazine framework but lack the fused pyrazinoindazolyl group.
Key Differences :
- The propanone linker may increase conformational flexibility compared to direct aryl-piperazine bonds.
Tetrahydropyrazinoindazolyl-Linked Analogs
The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone (CAS: 2034413-16-4, ) is structurally closest to the target compound. Both share the tetrahydropyrazinoindazolyl-piperazine core but differ in substituents:
Functional Implications :
- The ethanone vs. propanone backbone affects steric bulk and solubility.
- The 4-methoxy group in the analog may enhance metabolic stability but reduce electrophilic reactivity compared to the target’s phenoxy group .
Biological Activity
The compound 2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chlorophenoxy group and a tetrahydropyrazinoindazole moiety linked through a piperazine ring, which is critical for its biological interactions.
Antagonistic Activity
Research indicates that this compound may exhibit antagonistic properties towards specific receptors. Notably, it has been investigated for its potential as an antagonist of various neurotransmitter receptors, including:
- Histamine H1 Receptor : Preliminary studies suggest that compounds with similar structures can inhibit H1 receptor activity, which is crucial for modulating allergic responses and CNS effects .
- Dopamine Receptors : The presence of the piperazine moiety suggests potential interactions with dopamine receptors, which may influence mood and cognitive functions.
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit cell proliferation in certain cancer cell lines. For instance:
These results indicate promising anticancer activity that warrants further investigation.
The proposed mechanism of action involves the modulation of receptor activity leading to altered signaling pathways. The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature may enhance its efficacy in neurological conditions.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of the compound on tumor growth in xenograft mouse models. Results showed a significant reduction in tumor size compared to controls, suggesting effective in vivo anticancer properties .
- Neuropharmacological Effects : In another study focusing on anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behaviors, indicating potential use as an anxiolytic agent .
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms piperazine-indazole connectivity (as demonstrated for analogous piperazine derivatives) .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm). F or Cl NMR may detect halogen interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHClNO: 460.16 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Methodological Answer :
- Systematic substitution : Replace the 3-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
- Piperazine ring modifications : Introduce methyl or benzyl substituents to evaluate steric effects on receptor affinity (as seen in antipsychotic piperazine derivatives) .
- Computational modeling : Use MOE (Molecular Operating Environment) to simulate docking with target proteins (e.g., serotonin receptors) and predict binding energies .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Replicate assays : Conduct dose-response curves in triplicate using standardized cell lines (e.g., HEK-293 for GPCR targets) .
- Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound purity variations (validate via HPLC ≥95%) .
- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., piperazine-based antifungals ) to identify trends in activity-conformation relationships.
Advanced: What experimental frameworks assess the environmental fate of this compound?
Q. Methodological Answer :
- Degradation studies : Hydrolysis at pH 3–9 (37°C, 72 hrs) and photolysis under UV light (λ = 254 nm) to measure stability .
- Partition coefficients : Determine logP (octanol-water) to predict bioaccumulation. Computational tools like EPI Suite estimate persistence .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines) to evaluate acute toxicity .
Advanced: How can molecular dynamics (MD) simulations improve mechanistic understanding?
Q. Methodological Answer :
- Force field selection : Use AMBER or CHARMM for ligand-receptor complexes (e.g., piperazine interactions with dopamine D2 receptors) .
- Trajectory analysis : Calculate root-mean-square deviation (RMSD) to assess binding stability over 100-ns simulations .
- Free energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., chloro to fluoro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
